(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a methoxymethyl phenyl group, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step often involves the use of tert-butyl chloroformate in the presence of a base such as triethylamine.
Attachment of the Methoxymethyl Phenyl Group: This can be done using a Grignard reaction or other suitable organometallic reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways. The exact mechanism would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(hydroxymethyl)phenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(chloromethyl)phenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(3-(methoxymethyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C18H25NO5 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
(3R,4S)-4-[3-(methoxymethyl)phenyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C18H25NO5/c1-18(2,3)24-17(22)19-9-14(15(10-19)16(20)21)13-7-5-6-12(8-13)11-23-4/h5-8,14-15H,9-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |
InChI Key |
WBUKCTAOALJTAN-CABCVRRESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC(=C2)COC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)COC |
Origin of Product |
United States |
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